Home > Products > Screening Compounds P63447 > 2-[(4-aminophenyl)thio]-N-benzylacetamide
2-[(4-aminophenyl)thio]-N-benzylacetamide - 710965-90-5

2-[(4-aminophenyl)thio]-N-benzylacetamide

Catalog Number: EVT-3288017
CAS Number: 710965-90-5
Molecular Formula: C15H16N2OS
Molecular Weight: 272.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis

The provided abstracts highlight the use of 2-[(4-Aminophenyl)thio]-N-benzylacetamide as a starting material for synthesizing various heterocyclic compounds. For example, it could be reacted with 2-mercapto(benz)imidazole/benzothiazole/benzoxazole derivatives in the presence of potassium carbonate [] to yield new compounds with potential antitumor activity.

Mechanism of Action
  • Inhibition of Necroptosis: Studies suggest that derivatives like NTB451 inhibit necroptosis by targeting RIPK1, a key kinase in the necroptotic pathway []. This interaction disrupts the formation of the RIPK1-RIPK3 complex, ultimately preventing necroptotic cell death.
  • Prion Replication Inhibition: Compounds like Cp-60, structurally similar to dominant negative PrP(C) mutants, may inhibit prion replication by interfering with the conversion of the normal prion protein (PrP(C)) to the abnormal isoform (PrP(Sc)) [].
Applications

Antitumor Activity

Studies have investigated the antitumor potential of 2-[(4-Aminophenyl)thio]-N-benzylacetamide derivatives. Research shows that incorporating this compound into novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives leads to significant anticancer activity against human cancer cell lines []. Compounds like 18, 13b, and 10 exhibited potency comparable to doxorubicin, a known anticancer drug, highlighting their potential for developing new cancer therapies.

Inhibition of Necroptosis

Necroptosis is a regulated form of cell death implicated in various diseases. NTB451, a derivative of 2-[(4-Aminophenyl)thio]-N-benzylacetamide, demonstrates significant inhibitory activity against necroptosis induced by triggers like TNF-α and TLR agonists []. By disrupting the formation of the RIPK1-RIPK3 complex, NTB451 effectively prevents necroptotic cell death. This discovery holds promise for developing new treatments for conditions associated with excessive or uncontrolled necroptosis.

Prion Replication Inhibition

Prion diseases are fatal neurodegenerative disorders caused by the misfolding and aggregation of prion proteins. Structure-based drug design approaches have identified 2-[(4-Aminophenyl)thio]-N-benzylacetamide derivatives, like Cp-60, that mimic the inhibitory action of dominant negative PrP(C) mutants []. These compounds effectively inhibit the formation of the abnormal prion protein (PrP(Sc)), suggesting a potential therapeutic avenue for these currently incurable diseases.

N-[4-(Benzothiazole-2-yl)phenyl]-2-[(benzimidazole-2-yl)thio]acetamide (Compound 10)

  • Compound Description: This compound demonstrated notable anticancer activity against specific cancer cell lines in in vitro studies. []

N-[4-(Benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide (Compound 16)

  • Compound Description: This compound exhibited significant anticancer activity against certain cancer cell lines in in vitro testing. []
  • Relevance: This compound, similar to 2-[(4-aminophenyl)thio]-N-benzylacetamide, possesses a thioacetamide group connected to an aromatic system. It diverges from the target compound by incorporating a benzothiazole and a 1,5-diphenyl-1H-imidazole group, illustrating diverse heterocyclic substitutions within a comparable structural scaffold. []

2-(4-Aminophenyl)benzothiazole

  • Compound Description: This compound served as a fundamental pharmacophoric group in the synthesis of a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives evaluated for their antitumor properties. []
  • Relevance: This compound is structurally related to 2-[(4-aminophenyl)thio]-N-benzylacetamide as it shares the 4-aminophenyl group directly attached to a heterocyclic ring. While the target compound incorporates a thio group linking the aminophenyl moiety to the acetamide group, this compound directly links the aminophenyl to a benzothiazole ring, highlighting the potential of modifying the connecting functionality while retaining a key structural element. []

(Z)-4-((2-((2-Aminophenyl)disulfanyl)phenylimino)(phenyl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol

  • Compound Description: This compound is a novel dithio Schiff base ligand synthesized and characterized for enzymatic studies. []
  • Relevance: While this compound differs significantly in overall structure from 2-[(4-aminophenyl)thio]-N-benzylacetamide, it shares a commonality in the presence of a 2-aminophenyl sulfide moiety. The target compound has a single sulfur atom connecting the aminophenyl group, while this compound incorporates a disulfide linkage, demonstrating variations in sulfur-containing linkages within different molecular contexts. []

2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

  • Compound Description: This compound was the subject of a crystallographic study to investigate its molecular structure and packing interactions. []
  • Relevance: This compound exhibits significant structural similarity to 2-[(4-aminophenyl)thio]-N-benzylacetamide, both containing a 2-[(4-aminophenyl)thio]acetamide core structure. The key difference lies in the substitution on the acetamide nitrogen. The related compound has a 4-methoxyphenyl group, while the target compound has a benzyl group, highlighting variations in the amide substituent while maintaining the central structural motif. []

Properties

CAS Number

710965-90-5

Product Name

2-[(4-aminophenyl)thio]-N-benzylacetamide

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-benzylacetamide

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C15H16N2OS/c16-13-6-8-14(9-7-13)19-11-15(18)17-10-12-4-2-1-3-5-12/h1-9H,10-11,16H2,(H,17,18)

InChI Key

QZVGTHMVJJAQDJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=CC=C(C=C2)N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=CC=C(C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.